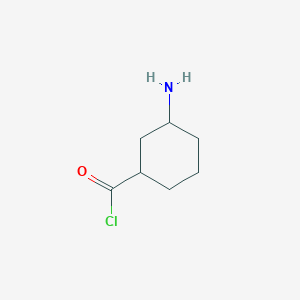
Ethyl 1-cyanocycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyanocycloheptane-1-carboxylate: is an organic compound with the molecular formula C10H15NO2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a seven-membered ring with a cyano group (-CN) and an ester group (-COOEt) attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-cyanocycloheptane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with cycloheptanone in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-cyanocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various esters or amides.
Scientific Research Applications
Ethyl 1-cyanocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-cyanocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These functional groups enable the compound to participate in a wide range of biochemical and chemical processes .
Comparison with Similar Compounds
- Ethyl 1-cyanocyclopropanecarboxylate
- Ethyl 1-cyanocyclobutanecarboxylate
- Ethyl 1-cyanocyclopentanecarboxylate
Comparison: Ethyl 1-cyanocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with other molecules .
Properties
CAS No. |
61173-81-7 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl 1-cyanocycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10(13)11(9-12)7-5-3-4-6-8-11/h2-8H2,1H3 |
InChI Key |
YMIRBIJBYWVFNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)

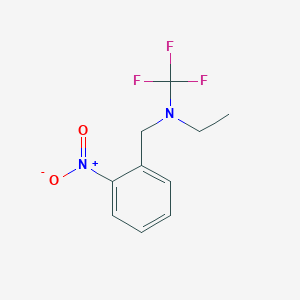
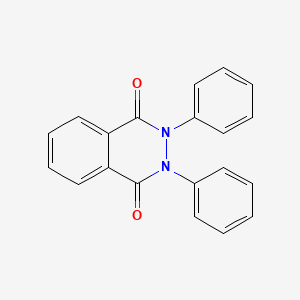
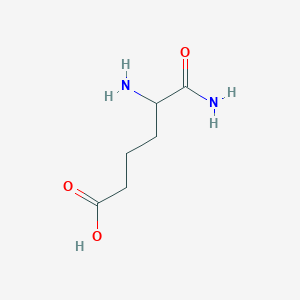
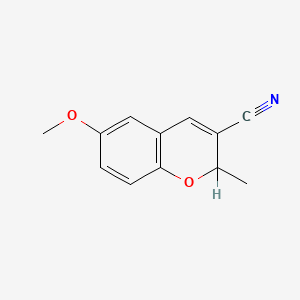
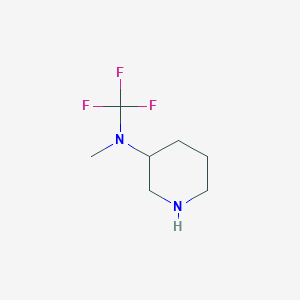

![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
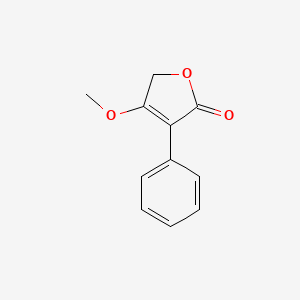
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
